2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
Acetamide, 2-[[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3,5-dimethoxyphenyl)- is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of Acetamide, 2-[[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3,5-dimethoxyphenyl)- involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with N-(3,5-dimethoxyphenyl)acetamide under controlled conditions. The reaction typically requires the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate and yield. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness .
Chemical Reactions Analysis
Acetamide, 2-[[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3,5-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Acetamide, 2-[[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3,5-dimethoxyphenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties, making it a valuable candidate for drug development and biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including the treatment of infections and other diseases.
Mechanism of Action
The mechanism of action of Acetamide, 2-[[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3,5-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind with high affinity to multiple receptors and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biological processes, resulting in the compound’s antimicrobial, antifungal, and antiviral effects. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Acetamide, 2-[[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3,5-dimethoxyphenyl)- can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, including antimicrobial and antifungal properties.
Phenylacetamide derivatives: These compounds have a similar acetamide group and phenyl ring, contributing to their biological activities.
Ethoxyphenyl derivatives:
Properties
CAS No. |
842971-65-7 |
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Molecular Formula |
C20H23N5O4S |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H23N5O4S/c1-4-29-15-7-5-13(6-8-15)19-23-24-20(25(19)21)30-12-18(26)22-14-9-16(27-2)11-17(10-14)28-3/h5-11H,4,12,21H2,1-3H3,(H,22,26) |
InChI Key |
CMKVFQJEVMTNIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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